

# Sphondin natural source *Heracleum laciniatum*

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## Compound Focus: Sphondin

CAS No.: 483-66-9

Cat. No.: S585837

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## Chemical Identity and Natural Sources

**Sphondin** is a furanocoumarin derivative with the following key identifiers:

Property	Description
CAS Number	483-66-9 [1] [2]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> O <sub>4</sub> [1] [2]
Molecular Weight	216.19 g/mol [1] [2]
IUPAC Name	6-methoxyfuro[2,3-h]chromen-2-one [1] [2]
Plant Source	<i>Heracleum laciniatum</i> [3]

This compound has also been reported in other *Heracleum* species, including *H. dissectum* and *H. vicinum* [1].

## Key Quantitative Biological Data

The table below summarizes experimental data on **sphondin**'s anti-inflammatory effects from a study using human pulmonary epithelial cells (A549) [3].

Experimental Parameter	Effect of Sphondin	Experimental Context
COX-2 Protein Expression	Concentration-dependent attenuation (10-50 $\mu$ M)	IL-1 $\beta$ -induced inflammation in A549 cells
PGE2 Release	Concentration-dependent attenuation (10-50 $\mu$ M)	IL-1 $\beta$ -induced inflammation in A549 cells
COX-2 mRNA Expression	Attenuated by 50 $\mu$ M sphondin	IL-1 $\beta$ -induced inflammation in A549 cells
COX-2 Enzyme Activity	No effect (10-50 $\mu$ M)	Direct enzyme activity assay
NF- $\kappa$ B Pathway Activation	Partial inhibition of I $\kappa$ B- $\alpha$ degradation, p65 translocation, and DNA-protein complex formation	50 $\mu$ M sphondin, comparable to effect of known inhibitor PDTC (50 $\mu$ M)

## Detailed Experimental Protocol

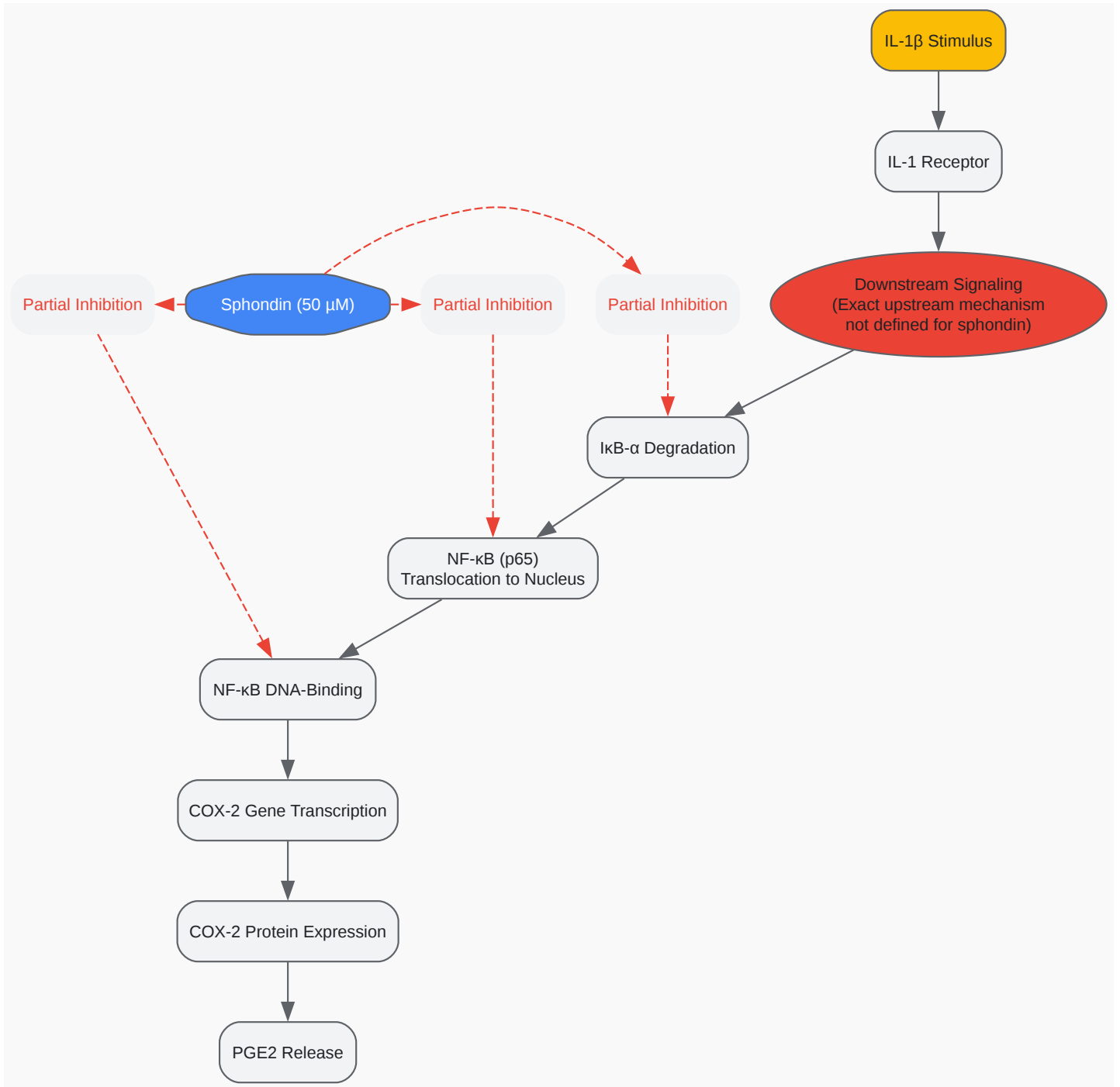
The foundational study on **sphondin**'s anti-inflammatory mechanism provides a methodology that can serve as a protocol template [3].

- **Cell Line:** Human pulmonary epithelial cell line (A549)
- **Cell Culture and Treatment:**
  - Culture A549 cells in appropriate medium (e.g., F-12K or DMEM) with standard supplements (10% FBS, penicillin/streptomycin) at 37°C with 5% CO<sub>2</sub>.
  - Pre-treat cells with **sphondin** (10-50  $\mu$ M) for a specified time (e.g., 1 hour) before inducing inflammation with IL-1 $\beta$  (e.g., 2 ng/mL).
- **Key Assays and Measurements:**
  - **Protein Analysis:** Assess COX-2 protein levels via western blotting after extracting total cellular protein.

- **Prostaglandin Measurement:** Quantify PGE2 release in cell culture supernatant using an enzyme immunoassay (EIA).
- **mRNA Analysis:** Measure COX-2 mRNA expression using reverse transcription-polymerase chain reaction (RT-PCR).
- **NF- $\kappa$ B Pathway Analysis:**
  - Monitor degradation of I $\kappa$ B- $\alpha$  in the cytosol by western blotting.
  - Detect translocation of the p65 subunit from cytosol to nucleus via cellular fractionation and western blot.
  - Assess NF- $\kappa$ B DNA-binding activity in nuclear extracts using an electrophoretic mobility shift assay (EMSA).

## Mechanism of Action and Signaling Pathway

**Sphondin** inhibits IL-1 $\beta$ -induced inflammatory response by partially blocking NF- $\kappa$ B signaling, rather than through direct inhibition of COX-2 enzyme activity or MAPK pathways (p44/42, p38, JNK) [3]. The following diagram illustrates this pathway and the points where **sphondin** intervenes.



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**Sphondin** inhibits *IL-1 $\beta$* -induced inflammation by partially suppressing *NF- $\kappa$ B* activation, subsequently reducing *COX-2* expression and *PGE2* release. Note: Solid arrows depict established pathway; dashed red lines indicate inhibitory action.

## Research Implications and Future Directions

- **Therapeutic Potential:** The specific inhibition of pathway-induced *COX-2* expression positions **sphondin** as a promising candidate for developing anti-inflammatory drugs, particularly for airway inflammation [3].
- **Broader Bioactivity:** As a furanocoumarin, **sphondin** shares a structural class with compounds demonstrating anticancer potential through mechanisms like *NF- $\kappa$ B* inactivation, cell cycle arrest, and apoptosis induction in various cancer cell lines [4].
- **Critical Research Gaps:** Current data is confined to **in vitro** models. Advancing research requires **in vivo** validation in animal models of inflammation, comprehensive ADME/Tox profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity.

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## References

1. | COX | 483-66-9 | Invivochem Sphondin [[invivochem.com](http://invivochem.com)]
2. | CAS#:483-66-9 | Chemsrsc Sphondin [[chemsrc.com](http://chemsrc.com)]
3. Effects of sphondin , isolated from *Heracleum* , on... *laciniatum* [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
4. Anticancer Potential of Furanocoumarins: Mechanistic and ... [[mdpi.com](http://mdpi.com)]

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